Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)-
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Overview
Description
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- is an organophosphorus compound with the molecular formula C26H23P. This compound is part of the phosphorane family, which is characterized by a pentavalent phosphorus atom bonded to four organic groups and one additional ligand. Phosphoranes are known for their unique chemical properties and reactivity, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. The general reaction conditions include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phosphonium salt and generate the ylide. The ylide then reacts with the carbonyl compound to form the desired phosphorane.
Industrial Production Methods
While specific industrial production methods for Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- are not well-documented, the general principles of large-scale Wittig reactions can be applied. These methods typically involve the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane back to the corresponding phosphonium salt.
Substitution: The phenyl groups attached to the phosphorus atom can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphonium salts.
Substitution: Various substituted phosphoranes depending on the electrophile used.
Scientific Research Applications
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes via the Wittig reaction.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- primarily involves its role as a nucleophile in the Wittig reaction. The phosphorus atom in the ylide form attacks the carbonyl carbon of an aldehyde or ketone, forming a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and a phosphine oxide byproduct. The molecular targets and pathways involved in this reaction are primarily the carbonyl compounds and the ylide itself.
Comparison with Similar Compounds
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- can be compared with other similar phosphoranes, such as:
Triphenylphosphorane: Similar in structure but with three phenyl groups attached to the phosphorus atom.
Tetraphenylphosphorane: Contains four phenyl groups attached to the phosphorus atom.
Methylphenylphosphorane: Contains one methyl group and three phenyl groups attached to the phosphorus atom.
The uniqueness of Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.
Properties
CAS No. |
33417-25-3 |
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Molecular Formula |
C26H23P |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzyl-benzylidene-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-21H,22H2 |
InChI Key |
QYASLTLVEYHPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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